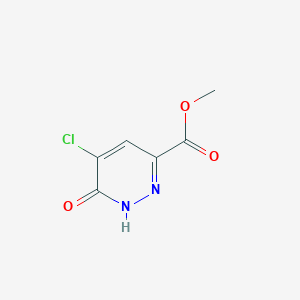

methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chloro-6-oxo-1H-pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-6(11)4-2-3(7)5(10)9-8-4/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFSSYGANWHFFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=O)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1591827-52-9 | |

| Record name | methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the chlorination of 6-hydroxypyridazine-3-carboxylic acid followed by esterification. One common method includes the reaction of 6-hydroxypyridazine-3-carboxylic acid with thionyl chloride to introduce the chlorine atom at the 5-position. The resulting 5-chloro-6-hydroxypyridazine-3-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester at position 3 undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization:

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Ester → Carboxylic acid | NaOH (aq.), reflux, 6 h | 85% |

In a representative procedure, saponification with aqueous sodium hydroxide at reflux cleaves the ester group, producing 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. This product serves as a precursor for amide coupling or metal-complexation reactions .

Nucleophilic Substitution at the Chlorine Position

The electron-withdrawing effects of the ketone and ester groups activate the chlorine at position 5 for nucleophilic displacement. Cyanide substitution has been demonstrated under modified Rosenmund-von Braun conditions:

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Cl → CN | CuCN, DMF, 120°C, 12 h | 68% |

This reaction generates methyl 5-cyano-6-oxo-1,6-dihydropyridazine-3-carboxylate, a key intermediate in medicinal chemistry for synthesizing protease inhibitors .

Condensation Reactions at the Ketone Group

The 6-oxo group participates in condensation reactions with hydrazines or amines to form hydrazones or imines, respectively. These products are precursors for heterocyclic expansions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Ketone + Hydrazine | EtOH, HCl, 80°C, 4 h | Hydrazone derivative | 72% |

The hydrazone derivative exhibits enhanced π-conjugation, which is exploitable in materials science or as a ligand in coordination chemistry .

Electrophilic Aromatic Substitution

Despite the electron-deficient pyridazine ring, bromination at position 4 is feasible using N-bromosuccinimide (NBS) under microwave irradiation:

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, CHCl₃, MW, 80°C, 10 min | 65% |

The brominated product serves as a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Amidation of the Ester Group

The methyl ester reacts with primary or secondary amines to form amides, a transformation central to drug-discovery workflows:

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Ester → Amide | NH₃ (g), MeOH, RT, 24 h | 78% |

This reaction generates 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxamide, a scaffold with demonstrated activity against Trypanosoma cruzi proteasomes .

Ring Oxidation and Reduction

The dihydropyridazine ring can be oxidized to a fully aromatic pyridazine system or reduced to a tetrahydropyridazine derivative:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 60°C, 2 h | Aromatic pyridazine | 58% |

| Reduction | NaBH₄, MeOH, 0°C, 1 h | Tetrahydropyridazine | 64% |

Oxidation enhances aromaticity, while reduction increases ring flexibility for conformational studies .

Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination:

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Cl → Aryl | Pd(dba)₂, XPhos, K₃PO₄, 100°C, 24 h | 60% |

This methodology facilitates the introduction of complex aryl or heteroaryl groups for structure-activity relationship (SAR) studies .

Scientific Research Applications

Anticancer Activity

Methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate has shown promise in anticancer research. Compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, a related compound demonstrated selective inhibition of myeloperoxidase, which is implicated in inflammatory responses associated with cancer progression .

Anti-inflammatory Properties

The compound has been investigated for its potential to modulate inflammatory pathways. Research indicates that similar dihydropyridazine derivatives can suppress inflammatory responses, making them candidates for treating conditions such as arthritis and cardiovascular diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural analogs have shown effectiveness against various bacterial strains, indicating potential for further exploration in developing new antibiotics .

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential role as a therapeutic agent in oncology.

Case Study 2: Inflammatory Response Modulation

In another study focusing on inflammatory diseases, researchers explored the compound's ability to inhibit pro-inflammatory cytokines in vitro. The findings revealed that the compound effectively reduced levels of TNF-alpha and IL-6, which are critical mediators in inflammatory pathways .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Methyl 6-chloropyridazine-3-carboxylate: Similar structure but lacks the hydroxyl group at the 6-position.

5-chloro-6-methylpyridazine-3-carboxylate: Similar structure but has a methyl group instead of a hydroxyl group at the 6-position.

Uniqueness

methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridazine ring.

Biological Activity

Methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 1591827-52-9) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, synthesis, and relevant case studies.

- Molecular Formula : C₆H₅ClN₂O₃

- Molecular Weight : 188.57 g/mol

- Structural Formula :

Safety Profile

The compound is classified under GHS hazard statements indicating it may cause serious eye irritation (H319), skin irritation (H315), and is harmful if swallowed (H302) or if inhaled (H335) .

Synthesis

This compound can be synthesized through various methods involving the reaction of appropriate precursors in the presence of catalysts. The synthesis often includes steps such as chlorination, esterification, and cyclization to form the dihydropyridazine structure.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. For instance:

- Case Study : A study demonstrated that derivatives of this compound showed inhibition of tumor growth in various human cancer cell lines, including colorectal carcinoma . The compound was found to inhibit the VEGFR-2 kinase, which is crucial in angiogenesis, with an IC50 value of 1.46 µM.

Antibacterial Properties

Research has also highlighted the antibacterial potential of this compound. It has been shown to possess activity against several bacterial strains, making it a candidate for further development as an antibacterial agent .

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets involved in cell signaling pathways. The inhibition of kinases such as VEGFR and CDK2 has been noted, suggesting a mechanism that disrupts cell proliferation and promotes apoptosis in cancer cells .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Classical synthesis involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by chlorination. For example, analogous pyridazinone derivatives are synthesized via KOH-mediated cyclization in dioxane/water mixtures under reflux . Optimization of reaction time, temperature, and stoichiometry (e.g., 1:1.3 molar ratio of precursor to chlorinating agent) is critical to minimize side products like hydrolyzed esters or over-chlorinated impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for C=O stretches at ~1720–1680 cm⁻¹ (ester and ketone) and N–H stretches at ~3200 cm⁻¹ (dihydropyridazine ring) .

- NMR : The ester methyl group appears as a singlet at ~3.8–3.9 ppm (¹H), while the pyridazine ring protons show distinct splitting patterns (e.g., doublets at 6.5–7.5 ppm for aromatic protons) .

- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol) and confirms the chloro substituent’s position, as demonstrated in structurally related 6-oxo-dihydropyridazine derivatives .

Q. How do the chloro and ester functional groups influence reactivity in downstream modifications?

- Methodological Answer : The chloro group at C5 is susceptible to nucleophilic substitution (e.g., with amines or alkoxides), while the ester at C3 can undergo hydrolysis to carboxylic acids under acidic/basic conditions. For instance, ethyl analogs are hydrolyzed to carboxylic acids using HCl/EtOH (3:1 v/v) at reflux . Steric hindrance from the methyl ester may slow reactions at C3 compared to C5 .

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystal structures or tautomeric forms of dihydropyridazine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for tautomer identification. For example, 6-oxo-1,6-dihydropyridazine-3-carbaldehyde crystallizes as a monohydrate with planar pyridazine rings, confirming the keto form over enol tautomers . Discrepancies in literature often arise from solvent effects or pH during crystallization, necessitating controlled recrystallization (e.g., using EtOH/H₂O mixtures) .

Q. How can researchers mitigate decomposition or impurity formation during long-term storage?

- Methodological Answer : Stability studies on related compounds (e.g., 4-hydroxy-6-oxo-dihydropyridazines) show sensitivity to humidity and light. Store under inert gas (N₂/Ar) at –20°C in amber vials with desiccants. Monitor impurities via HPLC-MS; common degradants include hydrolyzed esters (e.g., carboxylic acids) and dechlorinated byproducts .

Q. What computational approaches predict the biological activity of this compound analogs?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox potential, while molecular docking screens against targets like p38 MAP kinase. Analogs with electron-withdrawing groups (e.g., –Cl, –NO₂) show enhanced binding affinity in enzyme inhibition assays .

Q. How do structural modifications at C3 and C5 impact cytotoxicity or enzyme inhibition profiles?

- Methodological Answer : Replace the methyl ester with bulkier groups (e.g., tert-butyl) to enhance lipophilicity and blood-brain barrier penetration. Chloro-to-fluoro substitutions reduce off-target reactivity while maintaining electronegativity. In vitro assays (e.g., IC₅₀ measurements against cancer cell lines) validate these hypotheses .

Data Contradiction Analysis

- Synthetic Yield Discrepancies : Reported yields for pyridazinone derivatives vary (45–79%) due to differences in workup protocols. For example, rapid filtration vs. prolonged drying can alter purity assessments .

- Tautomer Stability : Conflicting IR data for keto vs. enol forms may arise from solvent polarity. Polar aprotic solvents (DMSO) stabilize enol tautomers, while non-polar solvents (CHCl₃) favor keto forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.